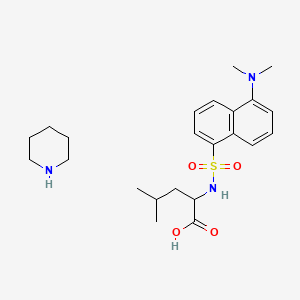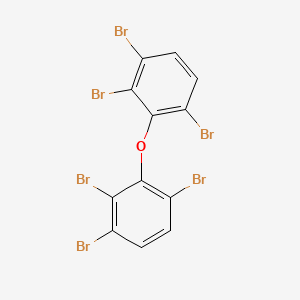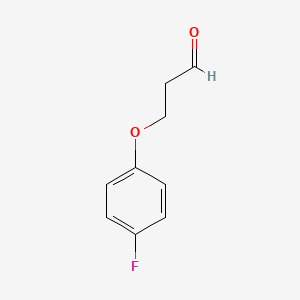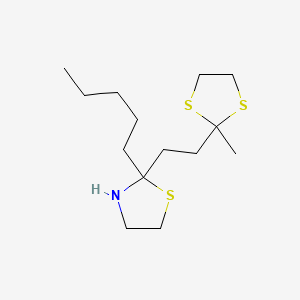
2-(2-(2-Methyl-1,3-dithiolan-2-yl)ethyl)-2-pentylthiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2-Methyl-1,3-dithiolan-2-yl)ethyl)-2-pentylthiazolidine is an organic compound that belongs to the class of thiazolidines. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur and a nitrogen atom. This compound is characterized by the presence of a 1,3-dithiolane ring, which is a sulfur-containing heterocycle, and a thiazolidine ring. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Methyl-1,3-dithiolan-2-yl)ethyl)-2-pentylthiazolidine typically involves the reaction of 2-methyl-1,3-dithiolane with an appropriate thiazolidine precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Solvent extraction and purification techniques, such as recrystallization or chromatography, are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(2-Methyl-1,3-dithiolan-2-yl)ethyl)-2-pentylthiazolidine undergoes various types of chemical reactions, including:
Oxidation: The sulfur atoms in the 1,3-dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are employed to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted thiazolidine derivatives.
Applications De Recherche Scientifique
2-(2-(2-Methyl-1,3-dithiolan-2-yl)ethyl)-2-pentylthiazolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and stability under different conditions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(2-(2-Methyl-1,3-dithiolan-2-yl)ethyl)-2-pentylthiazolidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur atoms can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity. Additionally, the thiazolidine ring can interact with specific receptors, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Methyl-1,3-dithiolan-2-yl)ethanone
- Ethyl (2-methyl-1,3-dithiolan-2-yl)acetyl carbonate
- Ethyl 2-(2-methyl-1,3-dithiolan-2-yl)acetate
Uniqueness
2-(2-(2-Methyl-1,3-dithiolan-2-yl)ethyl)-2-pentylthiazolidine is unique due to its combination of a 1,3-dithiolane ring and a thiazolidine ring, which imparts distinct chemical and biological properties. This dual-ring structure is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Propriétés
Numéro CAS |
156000-19-0 |
|---|---|
Formule moléculaire |
C14H27NS3 |
Poids moléculaire |
305.6 g/mol |
Nom IUPAC |
2-[2-(2-methyl-1,3-dithiolan-2-yl)ethyl]-2-pentyl-1,3-thiazolidine |
InChI |
InChI=1S/C14H27NS3/c1-3-4-5-6-14(15-9-10-18-14)8-7-13(2)16-11-12-17-13/h15H,3-12H2,1-2H3 |
Clé InChI |
DPHNRQUPJZCDAF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1(NCCS1)CCC2(SCCS2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



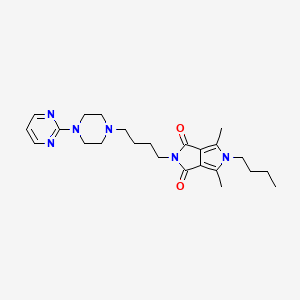
![2-[1-(4-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B12713493.png)
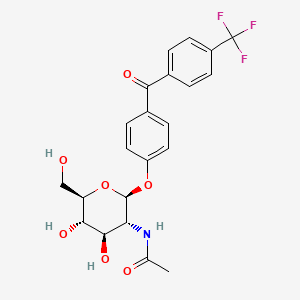
![zinc;5-chloro-4-[cyclohexyl(methyl)amino]-2-(trifluoromethyl)benzenediazonium;tetrachloride](/img/structure/B12713498.png)


